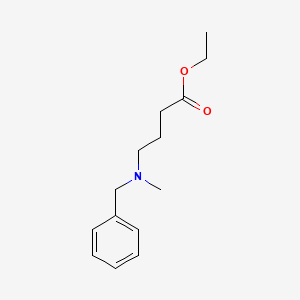

Ethyl 4-(benzyl(methyl)amino)butanoate

Description

Research Significance of Substituted Butanoate Esters and N-Benzylmethylamine Scaffolds

The scientific interest in Ethyl 4-(benzyl(methyl)amino)butanoate can be inferred from the established importance of its core structures in different areas of chemical research.

Substituted Butanoate Esters: Butanoate esters and their derivatives are significant in various fields. In the flavor and fragrance industry, simple esters like ethyl butyrate (B1204436) are widely used for their characteristic fruity scents. nmppdb.com.ng In agricultural science, certain substituted butanoate esters function as insect pheromones; for example, ethyl 4-methyloctanoate is an aggregation pheromone for the rhinoceros beetle. researchgate.net Furthermore, the butanoate chain can be a flexible linker in the design of more complex molecules, including pharmaceutical agents. For instance, ethyl 4-(4-aminophenyl)butyrate serves as a synthetic intermediate in chemical synthesis. prepchem.com

N-Benzylmethylamine Scaffold: The N-benzylmethylamine moiety is a key structural motif, or scaffold, in medicinal chemistry. A chemical scaffold is a core structure to which various functional groups can be attached to create a library of related compounds for drug discovery. The N-benzyl group is found in numerous biologically active compounds. For example, the N-benzylaniline scaffold is the core of the anticancer drug imatinib. researchgate.net Researchers utilize "scaffold hopping" to create novel derivatives with improved properties; a study on N-benzyl-3,4,5-trimethoxyaniline led to the development of flavan (B184786) derivatives as potential anticancer agents that modulate key signaling pathways. researchgate.netnih.gov The N-ethylmethylamine scaffold, a closely related structure, has been identified as a promising starting point for developing inhibitors of soluble epoxide hydrolase, a target for treating inflammation and hypertension. nih.gov

Overview of Analogous Chemical Structures in Contemporary Research Literature

Several molecules with structures analogous to this compound have been documented in chemical literature and databases. These related compounds, which feature variations in the ester group or the substituents on the nitrogen atom, underscore the modularity of this chemical design for creating diverse molecular entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[benzyl(methyl)amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-3-17-14(16)10-7-11-15(2)12-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHLVRKJLNKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Benzyl Methyl Amino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 4-(benzyl(methyl)amino)butanoate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Ethyl Ester Protons : The ethyl group of the ester will present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are deshielded and expected to appear as a quartet around δ 4.1 ppm. The terminal methyl protons (-O-CH₂-CH₃) will resonate as a triplet at approximately δ 1.2 ppm.

Butanoate Chain Protons : The three methylene groups of the butanoate chain will each produce a distinct signal. The protons on the carbon alpha to the carbonyl group (-C(=O)-CH₂-) are expected at around δ 2.3 ppm (triplet). The protons on the carbon gamma to the nitrogen (-N-CH₂-CH₂-) will likely appear around δ 2.4 ppm (triplet). The central methylene protons (-CH₂-CH₂-CH₂-) are anticipated to be a multiplet around δ 1.8-1.9 ppm.

N-Methyl Protons : The methyl group attached to the nitrogen atom (-N-CH₃) is expected to produce a singlet at approximately δ 2.2 ppm.

N-Benzyl Protons : The benzylic methylene protons (-N-CH₂-Ph) will give a singlet around δ 3.5 ppm. The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ | ~ 4.1 | Quartet |

| -O-CH₂-CH₃ | ~ 1.2 | Triplet |

| -C(=O)-CH₂- | ~ 2.3 | Triplet |

| -N-CH₂-CH₂- | ~ 2.4 | Triplet |

| -CH₂-CH₂-CH₂- | ~ 1.8-1.9 | Multiplet |

| -N-CH₃ | ~ 2.2 | Singlet |

| -N-CH₂-Ph | ~ 3.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Ester Carbons : The carbonyl carbon (-C=O) is the most deshielded, with an expected chemical shift around δ 173 ppm. The methylene carbon of the ethyl group (-O-CH₂) is predicted to be around δ 60 ppm, while the methyl carbon (-O-CH₂-CH₃) will be around δ 14 ppm.

Butanoate Chain Carbons : The carbon alpha to the carbonyl group (-C(=O)-CH₂-) is expected around δ 31 ppm. The carbon attached to the nitrogen (-N-CH₂-) is anticipated around δ 53 ppm, and the central carbon of the chain (-CH₂-CH₂-CH₂-) at approximately δ 22 ppm.

N-Methyl and N-Benzyl Carbons : The N-methyl carbon (-N-CH₃) is expected to resonate around δ 42 ppm. The benzylic carbon (-N-CH₂-Ph) will likely appear around δ 58 ppm.

Aromatic Carbons : The carbons of the phenyl ring will show signals in the range of δ 127-139 ppm. The ipso-carbon (the carbon attached to the methylene group) will have a distinct shift within this range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~ 173 |

| -O-CH₂- | ~ 60 |

| -O-CH₂-CH₃ | ~ 14 |

| -C(=O)-CH₂- | ~ 31 |

| -N-CH₂- (butanoate) | ~ 53 |

| -CH₂-CH₂-CH₂- | ~ 22 |

| -N-CH₃ | ~ 42 |

| -N-CH₂-Ph | ~ 58 |

Since this compound is achiral, this section discusses the analysis of chiral analogues. For a chiral derivative, determining the enantiomeric excess (ee) is crucial.

Chiral Shift Reagents : Lanthanide shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are used to determine the enantiomeric purity of chiral compounds via NMR spectroscopy. mit.eduwikipedia.org In the presence of a chiral substrate, Eu(hfc)₃ forms diastereomeric complexes that have different NMR spectra. rsc.org This results in the separation of signals for the two enantiomers, allowing for the integration of the corresponding peaks to calculate the enantiomeric ratio. mit.edursc.org For a chiral analogue of the title compound, the protons closest to the coordinating site (the nitrogen atom or the ester oxygen) would exhibit the largest induced shifts and the best separation. mit.edu

Capillary Zone Electrophoresis (CZE) : CZE is a high-resolution separation technique that can be adapted for the analysis of chiral compounds. nih.gov For chiral amines and esters, derivatization with a chiral selector or the use of a chiral additive in the running buffer can enable the separation of enantiomers. yakhak.org The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their quantification. This technique is particularly useful for its high efficiency and minimal sample consumption. sciex.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₂₁NO₂), the molecular weight is 235.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235. The fragmentation pattern would be dictated by the functional groups present. Key predicted fragmentation pathways include:

Loss of the ethyl group : Cleavage of the O-CH₂ bond of the ester could lead to a fragment at m/z 206.

Loss of the ethoxy group : A fragment corresponding to the loss of the -OCH₂CH₃ group would appear at m/z 190.

Benzylic cleavage : The most prominent peak is often due to the stable benzyl (B1604629) cation or a related fragment. Cleavage of the bond between the nitrogen and the benzylic carbon would yield a fragment at m/z 91 (tropylium ion). The remaining fragment would be at m/z 144.

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to a fragment at m/z 148, corresponding to [C₆H₅CH₂N(CH₃)CH₂]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₄H₂₁NO₂, the expected exact mass would be 235.1572.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent band will be the C=O stretch of the ester group, typically appearing strong and sharp in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1150-1250 cm⁻¹ range. The C-N stretching of the tertiary amine will likely be in the fingerprint region, around 1100-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C=O stretch is also Raman active. Non-polar bonds, which give weak signals in FT-IR, can produce strong signals in Raman, providing a more complete picture of the vibrational modes of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1730-1750 |

| C-O (Ester) | Stretch | 1150-1250 |

| C-N (Amine) | Stretch | 1100-1200 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

X-ray Diffraction Analysis (Applicability for Crystalline Derivatives)

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is only applicable if the compound can be obtained as a single crystal of sufficient quality. Sigma-Aldrich reports this compound as a solid, suggesting it may be crystalline. sigmaaldrich.com

If a suitable crystal can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. This would definitively confirm the connectivity of the atoms and reveal the molecule's spatial arrangement, including the orientation of the benzyl and ethyl groups relative to the butanoate chain. For structural confirmation, it is often useful to prepare a crystalline derivative, such as a salt (e.g., hydrochloride or picrate), which may have better crystallization properties.

Computational Analysis of this compound: A Theoretical Perspective

A comprehensive review of computational chemistry and molecular modeling studies on this compound is currently limited by the lack of published research data. Theoretical investigations employing quantum chemical calculations and molecular dynamics simulations are crucial for a deep understanding of the molecular properties and reactivity of this compound. This article outlines the established computational methodologies that are essential for such an analysis.

Computational Chemistry and Molecular Modeling of Ethyl 4 Benzyl Methyl Amino Butanoate

Prediction of Molecular Properties from Computational Models

In the realm of computational chemistry, the prediction of molecular properties through in silico modeling provides invaluable insights into the potential behavior and characteristics of a compound long before it is synthesized or subjected to extensive laboratory analysis. For this compound, computational models are employed to forecast key physicochemical parameters that are crucial in medicinal chemistry and drug development. These parameters, including Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds, help to create a molecular profile of the compound.

Detailed research findings from computational models offer a quantitative estimation of these properties. These predictions are derived from the two-dimensional structure of the molecule and are based on fragment-based calculation methods or other established algorithms. These models are essential for early-stage assessment of a molecule's potential as a therapeutic agent.

Predicted Molecular Properties

The molecular properties of this compound have been predicted using computational tools. The following table summarizes the key descriptors obtained from these models.

| Molecular Property | Predicted Value | Description |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | TPSA is a crucial parameter for predicting the transport properties of drugs. It is calculated by summing the surface contributions of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better cell membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A positive value indicates higher solubility in lipids (fats) compared to water. |

| Number of Rotatable Bonds | 7 | This value quantifies the flexibility of a molecule. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability. |

Note: The data presented in this table is generated from computational predictions and may vary slightly between different modeling software and algorithms.

The predicted TPSA of 29.54 Ų for this compound suggests that the molecule has favorable characteristics for good membrane permeability. The LogP value of 2.85 indicates a balanced lipophilicity, suggesting it is likely to be soluble in both lipid and aqueous environments to some extent. With seven rotatable bonds, the molecule possesses a degree of conformational flexibility, which can be an important factor in its interaction with biological targets.

These computationally derived properties provide a foundational understanding of the molecule's likely behavior and guide further experimental investigation.

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Benzyl Methyl Amino Butanoate

Ester Hydrolysis Mechanisms (Acidic and Basic Conditions)

The ester functionality in ethyl 4-(benzyl(methyl)amino)butanoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, leading to the formation of 4-(benzyl(methyl)amino)butanoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ethyl ester proceeds via a reversible nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the corresponding carboxylic acid. Given the presence of the basic tertiary amine, this functional group will also be protonated under acidic conditions.

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of the leaving group (ethanol).

Deprotonation to give the carboxylic acid.

Basic-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of an ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. The mechanism for base-catalyzed ester hydrolysis is generally a two-step addition-elimination process. acs.org

The reaction with a base is typically faster and more complete than acid-catalyzed hydrolysis because the carboxylate ion formed is a poor electrophile and the reaction is essentially irreversible. acs.org

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, water | 4-(benzyl(methyl)amino)butanoic acid, Ethanol | Reversible reaction. nih.gov |

| Basic | NaOH or KOH, water/alcohol mixture | Sodium or potassium 4-(benzyl(methyl)amino)butanoate, Ethanol | Irreversible reaction, known as saponification. acs.org |

Amine-Based Reactions (e.g., Nucleophilic Substitutions, Acylations)

The tertiary amine group in this compound, specifically the N-benzyl-N-methylamine moiety, can participate in several reactions.

Nucleophilic Substitution:

The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. However, as a tertiary amine, it is sterically hindered. While it can react with strong electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt, these reactions are generally slower compared to those with primary or secondary amines.

Acylation:

Acylation of tertiary amines is not possible as they lack a hydrogen atom on the nitrogen to be replaced by an acyl group.

Reaction with Acids:

As a base, the tertiary amine readily reacts with acids to form the corresponding ammonium salts.

N-debenzylation:

The benzyl (B1604629) group on the nitrogen can be cleaved under certain conditions, such as catalytic hydrogenation. This reaction would lead to the formation of ethyl 4-(methylamino)butanoate and toluene.

Table 2: Potential Amine-Based Reactions

| Reaction Type | Reagents | Potential Products | Notes |

|---|---|---|---|

| Quaternization | Methyl iodide (CH₃I) | Ethyl 4-(benzyl(dimethyl)ammonio)butanoate iodide | Formation of a quaternary ammonium salt. |

| N-debenzylation | H₂, Pd/C | Ethyl 4-(methylamino)butanoate, Toluene | Cleavage of the benzyl-nitrogen bond. |

| Salt Formation | HCl | Ethyl 4-(benzyl(methyl)ammonio)butanoate chloride | Acid-base reaction. |

Reduction Reactions of Carbonyl Functionality

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester to the corresponding 4-(benzyl(methyl)amino)butan-1-ol. The reduction proceeds via a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide group and the formation of an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters.

Table 3: Reduction of the Ester Functionality

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 4-(benzyl(methyl)amino)butan-1-ol | Strong reducing agent required for ester reduction. |

| Sodium borohydride (NaBH₄) | No reaction | Generally unreactive towards esters. |

Mechanistic Insights from Kinetic Studies

For ester hydrolysis, the rate is dependent on the concentration of both the ester and the catalyst (acid or base). In base-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon. acs.org The reaction follows second-order kinetics.

In acid-catalyzed hydrolysis, the reaction kinetics can be more complex due to the reversible nature of the steps and the pre-equilibrium involving protonation of the ester.

For amine-based reactions, such as quaternization, the rate would be influenced by the steric hindrance around the nitrogen atom. The bulky benzyl and methyl groups would be expected to slow down the rate of reaction with electrophiles compared to less substituted amines.

Structure Activity Relationship Sar Studies: Chemical and Mechanistic Aspects

Impact of Butanoate Chain Modifications on Molecular Interactions

The butanoate chain is a critical component of ethyl 4-(benzyl(methyl)amino)butanoate, providing the foundational scaffold for interaction with biological targets. Modifications to this chain can significantly alter the compound's binding affinity and intrinsic activity. The length of the carbon chain is a key determinant of biological activity in many GABAergic compounds. Studies on related 4-aminobutanamide (B1198625) derivatives have shown that variations in the length of the main carbon chain, from three to five carbons, can influence their inhibitory potency on GABA transporters (GATs). nih.govnih.gov

The ethyl ester group in this compound is a site for potential hydrogen bonding and can influence the molecule's lipophilicity and pharmacokinetic properties. The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature in many GAT inhibitors. nih.gov However, in some series of N-benzylamide derivatives, the replacement of the amide with a carboxylic acid or an ethyl ester led to a decrease or loss of inhibitory activity, suggesting that the ester or amide group itself plays a specific role in molecular recognition beyond simply acting as a prodrug. nih.gov

Table 1: Impact of Butanoate Chain Modifications on GAT Inhibitory Potency

| Modification | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Chain Length Variation (3-5 carbons) | Modulated inhibitory potency | Optimal chain length required for fitting into the binding pocket. |

| Ester to Carboxylic Acid | Decreased or abolished activity in some series | The ester may form specific interactions or improve membrane permeability. |

Data synthesized from studies on related GABAergic compounds.

Role of the N-Benzylmethylamino Moiety in Chemical Recognition

The N-benzylmethylamino group is a distinguishing feature of this compound and is expected to play a pivotal role in its chemical recognition. The benzyl (B1604629) group, a bulky and lipophilic substituent, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic residues in a binding pocket. The substitution pattern on the benzyl ring is also a critical factor. For instance, in a series of N-benzyltryptamines, different substitution patterns on the benzyl moiety led to significant variations in affinity and functional activity at serotonin (B10506) receptors. researchgate.net Similarly, in aminoflavone derivatives, substitutions on the benzylamino group, such as chloro and bromo groups, were found to enhance anticancer activity. researchgate.net

The methyl group on the nitrogen atom can influence the compound's basicity and conformational flexibility. It can also contribute to steric interactions within the binding site. The nitrogen atom itself is a key hydrogen bond acceptor and is crucial for the compound's interaction with its biological target, a feature common to many neurotransmitter analogs.

In studies of GABA transporter inhibitors, a lipophilic side chain at the α-position of N-benzylamides was found to be important for activity. nih.gov This highlights the significance of the entire N-benzylmethylamino moiety for molecular interactions. The replacement of an N-benzylamide with a less bulky group has been shown to reduce activity, indicating that the benzyl group is essential for anchoring the molecule in the binding site of its target protein. nih.gov

Table 2: Influence of N-Benzylmethylamino Moiety on Receptor Binding

| Structural Feature | Potential Role in Chemical Recognition |

|---|---|

| Benzyl Group | Hydrophobic and π-stacking interactions with the binding site. |

| Methyl Group | Modulates basicity and introduces steric constraints. |

| Nitrogen Atom | Acts as a hydrogen bond acceptor. |

Inferences based on SAR studies of related N-benzylated compounds.

Influence of Stereochemistry on Chemical Functionality and Reaction Pathways

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral molecules. Although this compound itself is not chiral, the introduction of a substituent on the butanoate chain or the benzyl group could create a stereocenter. The spatial arrangement of atoms in a molecule determines how it fits into a chiral binding site of a protein, affecting its affinity and efficacy.

Studies on related chiral compounds have demonstrated the importance of stereochemistry. For example, in a study of 3-(p-tolyl)-4-aminobutanoic acid, the R-(+) enantiomer was found to be significantly more effective than the S-(-) enantiomer. nih.gov Similarly, for nature-inspired 3-Br-acivicin isomers and their derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by transporters and for interaction with biological targets. nih.gov These findings underscore that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of a specific enantiomer. nih.gov

The stereochemistry can also influence the reaction pathways of a compound, both in terms of its metabolism and its interaction with a target. A specific stereoisomer may be a substrate for a particular enzyme while its enantiomer is an inhibitor, or one isomer may be metabolized more rapidly than the other.

Table 3: Effect of Stereochemistry on the Activity of Related Aminobutanoic Acid Derivatives

| Compound Class | Stereochemical Observation | Implication for this compound Analogs |

|---|---|---|

| 3-(p-tolyl)-4-aminobutanoic acid | R-(+) enantiomer is 14-27 fold more active than the S-(-) enantiomer. nih.gov | A chiral analog would likely exhibit stereospecific activity. |

Data from studies on chiral analogs.

Design Principles for Analogues Based on Modulating Chemical Reactivity

The design of analogues of this compound can be guided by principles aimed at modulating its chemical reactivity to enhance its desired properties. A key strategy in drug design is to create mechanism-based inactivators, which are unreactive compounds that are converted into reactive species by the target enzyme, leading to its inactivation. nih.gov

One approach to analogue design would be to introduce functional groups that can participate in covalent bond formation with the target protein. For example, incorporating a latent reactive group that becomes unmasked upon enzymatic processing could lead to irreversible inhibition.

Another design principle involves modifying the electronic properties of the molecule to enhance its binding affinity. This can be achieved by introducing electron-donating or electron-withdrawing groups on the benzyl ring. These modifications can alter the pKa of the amino group and the strength of hydrogen bonds, thereby fine-tuning the interaction with the receptor.

Furthermore, the design of prodrugs is a common strategy to improve the pharmacokinetic properties of a compound. For this compound, the ethyl ester could be considered a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. However, as noted earlier, the ester itself may have a direct role in binding. nih.gov Designing a series of esters with varying alkyl chain lengths could modulate the rate of hydrolysis and the lipophilicity of the analogues.

Finally, computational modeling and molecular docking studies can be invaluable tools in the rational design of new analogues. By understanding the binding mode of the parent compound, it is possible to design new molecules with improved affinity and selectivity.

Table 4: Design Principles for Analogues of this compound

| Design Principle | Strategy | Expected Outcome |

|---|---|---|

| Modulating Reactivity | Introduction of latent reactive groups. | Covalent and irreversible inhibition of the target. |

| Altering Electronic Properties | Substitution on the benzyl ring. | Enhanced binding affinity and selectivity. |

| Prodrug Approach | Variation of the ester group. | Improved pharmacokinetic profile. |

Applications of Ethyl 4 Benzyl Methyl Amino Butanoate in Organic Synthesis and Chemical Sciences

Role as Synthetic Intermediates for Complex Organic Molecules

The structure of Ethyl 4-(benzyl(methyl)amino)butanoate makes it a versatile building block for the synthesis of more complex molecules. The tertiary amine and the ester functional groups are key reaction centers that can be elaborated into a variety of other functionalities.

The N-benzyl and N-methyl groups on the nitrogen atom are significant. The benzyl (B1604629) group can serve as a protecting group for the secondary amine, which can be removed under various reductive conditions (e.g., hydrogenolysis) to unmask the N-methyl-4-aminobutanoate core. This core is a valuable precursor for the synthesis of various biologically active compounds and other complex molecular architectures.

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, N-benzyl-N-methyl-4-aminobutanoic acid. This carboxylic acid can then be coupled with amines or alcohols to form amides or other esters, respectively, further diversifying the molecular scaffold. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing another avenue for synthetic transformations.

While direct examples of the use of this compound as a synthetic intermediate are not prevalent in the literature, the utility of related substituted aminobutanoates is well-documented. For instance, derivatives of 4-aminobutanoic acid (GABA) are fundamental in medicinal chemistry for the development of GABA transporter inhibitors. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | H₂, Pd/C | Ethyl 4-(methylamino)butanoate | Precursor for further N-functionalization |

| This compound | 1. LiOH, H₂O/THF 2. H₃O⁺ | N-benzyl-N-methyl-4-aminobutanoic acid | Building block for peptide synthesis or amide coupling |

| This compound | LiAlH₄, Et₂O | 4-(benzyl(methyl)amino)butan-1-ol | Intermediate for the synthesis of ligands or polymers |

Utilization in Catalysis and Organocatalysis

The tertiary amine moiety within this compound suggests its potential application in the field of catalysis, particularly as an organocatalyst or as a ligand for metal-catalyzed reactions. Tertiary amines are known to act as Brønsted or Lewis bases, and can also be precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands.

Although there is no specific literature detailing the use of this compound in catalysis, its structural components are found in known catalysts. The N-benzyl-N-methylamino group can act as a directing group or a ligand in metal-catalyzed C-H activation reactions. Furthermore, chiral versions of this compound could potentially be employed in asymmetric catalysis.

Development as Chemical Probes for Investigating Molecular Mechanisms

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The structural backbone of this compound, being a derivative of 4-aminobutanoic acid, suggests its potential as a starting point for the development of chemical probes for GABAergic systems. By incorporating reporter groups such as fluorophores, biotin, or photoaffinity labels, derivatives of this compound could be designed to interact with and visualize GABA transporters or receptors.

While there are no reports of this compound itself being used as a chemical probe, the general strategy of modifying GABA analogues to create such tools is a common practice in chemical biology.

Potential in Materials Science Research

The bifunctional nature of this compound, possessing both a reactive amine (after debenzylation) and an ester group, makes it a potential monomer for the synthesis of functional polymers. For instance, the corresponding amino acid could be used in the synthesis of polyamides or polyesteramides. The presence of the benzyl and methyl groups could influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

While there is no direct evidence of this compound being used in materials science, the incorporation of substituted amino acids into polymer backbones is a known strategy for creating materials with tailored properties. sigmaaldrich.com

Future Research Directions and Advanced Methodologies for Ethyl 4 Benzyl Methyl Amino Butanoate

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional synthesis of tertiary amines and esters often involves multi-step procedures with harsh reagents. Future research should focus on developing more streamlined, efficient, and selective methods for synthesizing Ethyl 4-(benzyl(methyl)amino)butanoate and its analogs.

Key areas of exploration include:

One-Pot and Cascade Reactions: Developing cascade reactions that combine N-alkylation and esterification in a single pot would significantly improve atom and step economy. For instance, a cascade reaction starting from α-amino acid ester hydrochlorides and alkynals has been shown to produce highly functionalized pyrroles, suggesting that similar strategies could be adapted for linear products. rsc.org

Advanced Catalytic Systems: Research into novel catalysts can enhance reaction rates and selectivity. This includes exploring iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides, which has proven effective for creating enantioenriched α-tertiary amino esters. acs.org While this compound is not chiral, the principles of using earth-abundant metal catalysts for efficient C-N and C-C bond formation are highly relevant.

Biocatalysis: The use of enzymes, such as lipases, offers a green and highly selective alternative for synthesis. Lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully demonstrated in continuous-flow systems for producing β-amino acid esters. mdpi.com Similar biocatalytic approaches could be investigated for the synthesis of γ-amino esters like this compound, potentially offering high yields under mild conditions. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenge | Relevant Findings |

|---|---|---|---|

| One-Pot Synthesis | Reduced steps, less waste, improved yield | Controlling competing side reactions and ensuring compatibility of reagents. | Cascade reactions have been successfully used for complex heterocycle synthesis from simple starting materials. rsc.org |

| Advanced Metal Catalysis | High efficiency, novel reactivity, potential for asymmetry. | Catalyst cost and sensitivity, removal of metal traces from the final product. | Iron- and Rhodium-based catalysts enable efficient C-H functionalization and coupling reactions. acs.orgresearchgate.net |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, enzyme stability, and cost. | Lipases effectively catalyze the synthesis of β-amino acid esters in green solvents. mdpi.commdpi.com |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | High initial setup cost, potential for clogging in systems with solid catalysts or byproducts. | Continuous-flow synthesis of β-amino acid esters using immobilized lipase (B570770) has been achieved with short residence times. mdpi.com |

Application of Advanced Spectroscopic Techniques for Dynamic Processes

This compound is a flexible molecule, with rotational freedom around multiple single bonds. Understanding its conformational dynamics in solution is crucial for predicting its properties and reactivity. Advanced spectroscopic methods, particularly in Nuclear Magnetic Resonance (NMR), are pivotal for this purpose.

Future research should employ:

Dynamic NMR (DNMR) Spectroscopy: Techniques like 2D Exchange Spectroscopy (EXSY) can quantify the rates of conformational exchange processes occurring on the NMR timescale (10–5000 ms). libretexts.org This could be used to study the rotational barriers of the N-benzyl and N-methyl groups and the flexibility of the butanoate chain.

Residual Dipolar Couplings (RDCs): By inducing a slight alignment of the molecule in a liquid crystal medium, RDCs can be measured to provide long-range structural information. For flexible molecules, RDCs offer a powerful way to characterize the shape and fluctuations of the conformational ensemble. acs.org Combining RDCs with molecular dynamics simulations provides a detailed picture of the conformer distribution in solution. mdpi.com

Time-Resolved Infrared (TRIR) Spectroscopy: For studying the kinetics of reactions involving this molecule, TRIR can monitor changes in vibrational modes of key functional groups (e.g., the ester carbonyl) on ultrafast timescales, providing direct insight into transient intermediates. acs.org

Development of Integrated Computational-Experimental Approaches for Mechanistic Elucidation

A synergistic approach combining theoretical calculations with experimental validation provides a profound understanding of reaction mechanisms. For this compound, this integration can guide the optimization of its synthesis and predict its reactivity.

Key integrated approaches include:

DFT for Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the entire reaction coordinate for the synthesis of this compound. This allows for the identification of transition states, intermediates, and the rate-determining step, as demonstrated in the study of ethyl acetate (B1210297) synthesis. acs.org Such insights can explain experimental outcomes and guide the rational design of more efficient catalytic systems. researchgate.netrsc.org

MD Simulations for Conformational Analysis: Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in different solvents and at various temperatures, complementing NMR data. nih.gov This is particularly valuable for understanding how molecular flexibility influences reactivity and for interpreting complex NMR spectra. mdpi.com

Predicting Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and coupling constants for different conformations. mdpi.com Comparing these calculated values with experimental data helps to validate the proposed conformational models and provides a more robust structural assignment.

Table 2: Integrated Approaches for Mechanistic Studies

| Technique | Application to this compound | Expected Outcome |

|---|---|---|

| DFT Calculations | Model the energy profile of synthetic routes (e.g., nucleophilic substitution vs. reductive amination). | Identification of lowest-energy reaction pathway; rationalization of catalyst and substrate effects. acs.orgutas.edu.au |

| Molecular Dynamics (MD) | Simulate conformational landscape in solution over time. | Characterization of dominant conformers and interconversion rates; understanding solvent effects. nih.govmdpi.com |

| Combined NMR and DFT/MD | Use experimental RDC and NOE data as constraints for computational models. | A highly accurate, dynamic 3D model of the molecule in solution. acs.orgmdpi.com |

Investigation of New Chemical Transformations for Functionalization

The structure of this compound offers multiple sites for further chemical modification, enabling the creation of a library of novel compounds with potentially unique properties.

Future research should target:

C-H Functionalization: The benzyl (B1604629) group is a prime target for regioselective C-H functionalization. Palladium-catalyzed meta-C-H functionalization of benzylamines has been developed, allowing for arylation, amination, and chlorination. nih.gov Applying such methods to this compound could yield a diverse range of substituted aromatic derivatives. Ruthenium-catalyzed C-H activation is another powerful tool for modifying benzylamines. nih.gov

Modification of the Amine and Ester Groups: The tertiary amine can be oxidized or used to direct transformations at adjacent positions. The ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, providing a handle for further diversification. nih.gov For example, a novel 1,2-carbonyl shift has been reported for tertiary amides, suggesting that complex rearrangements could be explored for related amino esters. nih.gov

Deprotection and Derivatization: The N-benzyl group can be considered a protecting group. Its removal via catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) would yield the corresponding secondary amine, Ethyl 4-(methylamino)butanoate, which can be a precursor for further synthesis. mdma.chacs.org

Sustainable Chemistry Approaches in Synthesis and Degradation

Aligning the chemistry of this compound with the principles of green chemistry is essential for modern chemical science. This involves minimizing waste, using safer solvents, and considering the product's lifecycle.

Key sustainable strategies to investigate:

Greener Synthetic Solvents: Traditional esterification and amination reactions often use hazardous solvents. Research has shown that solvents like acetonitrile (B52724) can be a greener alternative to chlorinated solvents for Steglich esterification, often eliminating the need for chromatographic purification. jove.comnih.gov Ultrasound-assisted synthesis using catalysts like p-toluenesulfonic acid also offers an energy-efficient method under mild conditions. tandfonline.com

Catalyst Reusability: Employing heterogeneous or recyclable catalysts is a cornerstone of green chemistry. The use of dried Dowex H+ cation-exchange resin, for instance, provides an effective, reusable, and environmentally friendly catalyst system for esterifications. nih.gov

Biodegradation Pathways: Investigating the environmental fate of this compound is crucial. Studies could focus on its enzymatic degradation, drawing inspiration from research on how enzymes like hydrolases break down polyesters. mdpi.com Computational docking and MD simulations could predict potential interactions with microbial enzymes, guiding studies on its biodegradability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.